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Compound of Interest

Compound Name: 1-Tert-butyl-1H-pyrazole

Cat. No.: B169319 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Tert-butyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals

in the fields of medicinal chemistry and drug development. This document summarizes the

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols to aid in the characterization and analysis of

this molecule.

Spectroscopic Data Summary
The following tables present a consolidated summary of the quantitative spectroscopic data for

1-Tert-butyl-1H-pyrazole.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

~7.5 d H-5

~7.4 d H-3

~6.2 t H-4

~1.6 s C(CH₃)₃
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Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values

may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~138 C-5

~129 C-3

~105 C-4

~59 C(CH₃)₃

~30 C(CH₃)₃

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values

may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (tert-butyl)

~1520 Medium C=N stretch (pyrazole ring)

~1480 Medium C=C stretch (pyrazole ring)

~1370 Medium C-H bend (tert-butyl)

Note: Predicted values based on spectral data of similar pyrazole derivatives.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

124 High [M]⁺ (Molecular Ion)

109 High [M - CH₃]⁺

68 Medium [C₄H₄N₂]⁺ (Pyrazole ring)

57 High [C₄H₉]⁺ (tert-butyl cation)

Note: Predicted fragmentation pattern.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-tert-butyl-1H-pyrazole (5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton

frequency of 400 MHz or higher.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS).
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¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Spectral Width: 0-220 ppm.

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at

77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium

bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used for both solid and liquid samples with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or the salt

plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or

after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer

is typically used.

Electron Ionization (EI) Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Electrospray Ionization (ESI) Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-5 kV.

Nebulizing Gas: Nitrogen.

Drying Gas Temperature: 250-350 °C.

Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Tert-
butyl-1H-pyrazole.
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A flowchart of the spectroscopic analysis workflow.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b169319?utm_src=pdf-body-img
https://www.benchchem.com/product/b169319#spectroscopic-data-nmr-ir-ms-of-1-tert-butyl-1h-pyrazole
https://www.benchchem.com/product/b169319#spectroscopic-data-nmr-ir-ms-of-1-tert-butyl-1h-pyrazole
https://www.benchchem.com/product/b169319#spectroscopic-data-nmr-ir-ms-of-1-tert-butyl-1h-pyrazole
https://www.benchchem.com/product/b169319#spectroscopic-data-nmr-ir-ms-of-1-tert-butyl-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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